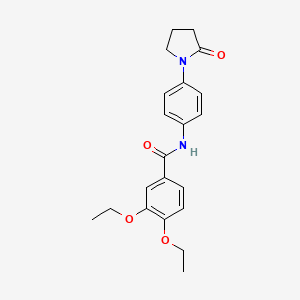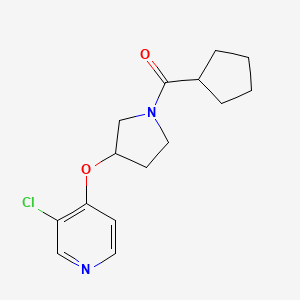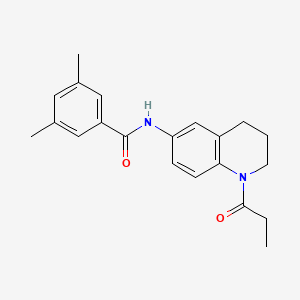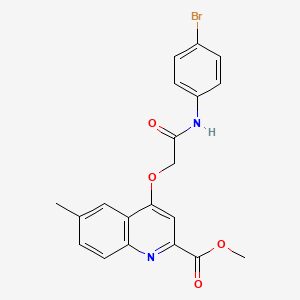
3,4-diethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. This compound has been widely used in scientific research to study the physiological and biochemical effects of mu-opioid receptor activation and to develop new treatments for pain and addiction.
科学的研究の応用
Photophysical Properties and Organic Semiconductors
Research on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP), which share similar structural motifs with the compound of interest, has revealed their potential application as organic semiconductors. These compounds exhibit variable absorption and excitation spectra dependent on substituent patterns, suggesting their use in optoelectronic devices due to their photophysical properties. The study emphasizes the role of donor groups and π-system interactions in influencing these properties, highlighting a route for synthesizing materials with desirable electronic and optical characteristics (Briseño-Ortega et al., 2018).
Potential in Drug Synthesis
A study on the synthesis of rhein analogs demonstrates the strategic structural modifications to enhance systemic exposure in pharmacological models. By lithiating and treating N,N-diethyl(2-methoxy-4-methyl)benzamide derivatives, researchers synthesized compounds with improved bioavailability, underlining the importance of structural optimization in drug development (Owton et al., 1995).
Nootropic Activity
Research into 1,4-disubstituted 2-oxopyrrolidines has explored their potential as nootropic agents. This work, focusing on derivatives designed for cognitive enhancement, indicates the broader therapeutic applications of pyrrolidine-based compounds in treating cognitive disorders (Valenta et al., 1994).
Neuroleptic Activity
Benzamide derivatives, including those structurally related to the compound , have been evaluated for their neuroleptic activity. Research findings suggest that modifications to the benzamide scaffold can significantly enhance activity, offering insights into the design of new therapeutic agents for psychosis treatment (Iwanami et al., 1981).
特性
IUPAC Name |
3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-26-18-12-7-15(14-19(18)27-4-2)21(25)22-16-8-10-17(11-9-16)23-13-5-6-20(23)24/h7-12,14H,3-6,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFPKDCKPEHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)






![5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B2826806.png)


![N-[3-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2826812.png)

